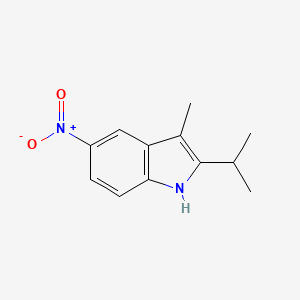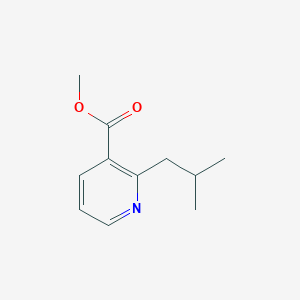![molecular formula C13H20N2O B6295086 (S)-N-[1-(Dimethylamino)-3-phenyl-2-propyl]acetamide CAS No. 2226371-98-6](/img/structure/B6295086.png)
(S)-N-[1-(Dimethylamino)-3-phenyl-2-propyl]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-N-[1-(Dimethylamino)-3-phenyl-2-propyl]acetamide, also known as (S)-N-Dimethylaminophenyl-2-propylacetamide, is a compound of interest for its potential scientific research applications. It is an organosulfur compound with a wide range of uses in the fields of medicine, biochemistry, and pharmacology. This compound has been studied for its synthesis methods, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions.
科学研究应用
(S)-N-[1-(Dimethylamino)-3-phenyl-2-propyl]acetamide has been studied for its potential applications in scientific research. It has been studied for its potential use in drug delivery, as it has been shown to be a promising candidate for the delivery of drugs to target cells. Additionally, it has been studied for its potential use as a chemotherapeutic agent, as it has been shown to be effective in inhibiting the growth of cancer cells. It has also been studied for its potential use in the treatment of certain neurological disorders, such as Parkinson’s disease and Alzheimer’s disease.
作用机制
The mechanism of action of (S)-N-[1-(Dimethylamino)-3-phenyl-2-propyl]acetamide is not fully understood. However, it is believed that the compound binds to certain receptors in the body, which then triggers a cascade of biochemical reactions. These reactions lead to the activation of certain enzymes, which then leads to the desired effect. Additionally, the compound is believed to interact with certain proteins in the body, which then leads to the desired effect.
Biochemical and Physiological Effects
(S)-N-[1-(Dimethylamino)-3-phenyl-2-propyl]acetamide has been studied for its biochemical and physiological effects. It has been shown to have anti-inflammatory and anti-oxidant properties, which can be beneficial in treating certain diseases. Additionally, it has been studied for its potential use in the treatment of certain neurological disorders, such as Parkinson’s disease and Alzheimer’s disease. It has also been studied for its potential use in the treatment of certain cancers, as it has been shown to be effective in inhibiting the growth of cancer cells.
实验室实验的优点和局限性
(S)-N-[1-(Dimethylamino)-3-phenyl-2-propyl]acetamide has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize and is available in a variety of forms, making it easy to use in experiments. Additionally, it has been studied for its potential use in the treatment of certain neurological disorders and certain cancers, making it a promising candidate for research. However, the compound is not water-soluble, which can limit its use in certain experiments. Additionally, its mechanism of action is not fully understood, which can limit its use in certain experiments.
未来方向
There are a number of potential future directions for (S)-N-[1-(Dimethylamino)-3-phenyl-2-propyl]acetamide. One potential direction is to further study its mechanism of action in order to better understand its effects on the body. Additionally, further research could be conducted to explore its potential use in the treatment of certain neurological disorders and certain cancers. Additionally, further research could be conducted to explore its potential use in drug delivery, as it has been shown to be a promising candidate for the delivery of drugs to target cells. Finally, further research could be conducted to explore its potential use in the treatment of other diseases, such as autoimmune diseases.
合成方法
The synthesis of (S)-N-[1-(Dimethylamino)-3-phenyl-2-propyl]acetamide can be achieved through a number of methods. One method involves the use of a Grignard reaction, which uses an organomagnesium halide as the substrate. The Grignard reaction is followed by a Fischer esterification, which produces the desired product. Another method involves the use of a nucleophilic substitution reaction, which uses a nucleophile such as an amine to substitute a halide from an alkyl halide. The reaction is then followed by a reduction of the formed amide to produce the desired product.
属性
IUPAC Name |
N-[(2S)-1-(dimethylamino)-3-phenylpropan-2-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O/c1-11(16)14-13(10-15(2)3)9-12-7-5-4-6-8-12/h4-8,13H,9-10H2,1-3H3,(H,14,16)/t13-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXPSPBKAWKBCMJ-ZDUSSCGKSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CC1=CC=CC=C1)CN(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H](CC1=CC=CC=C1)CN(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-N-[1-(Dimethylamino)-3-phenyl-2-propyl]acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Ethyl 6-bromo-7-methyl-pyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B6295016.png)
![3-Methylsulfanylbicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B6295019.png)
![Pyrazolo[1,5-b]pyridazin-6-ol](/img/structure/B6295020.png)
![[5-(Difluoromethyl)-2-pyridyl]methanamine oxalic acid](/img/structure/B6295037.png)
![6-Fluoro-1-azaspiro[3.3]heptane hydrochloride](/img/structure/B6295039.png)



![Methyl 3H-imidazo[4,5-c]pyridine-7-carboxylate, 95%](/img/structure/B6295069.png)


![8-Chloro-5-methylpyrido[2,3-b]pyrazin-6(5H)-one](/img/structure/B6295077.png)
![cis-3-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]cyclobutanecarboxylic acid](/img/structure/B6295080.png)